molecular formula C32H52N6O4S B12780594 2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate CAS No. 120570-61-8

2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate

Cat. No.: B12780594
CAS No.: 120570-61-8
M. Wt: 616.9 g/mol
InChI Key: GYVMDIGLMDOHGU-UHFFFAOYSA-N
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Description

2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazoline ring and an isobutylphenyl group. It is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate typically involves multiple steps. One common method starts with the preparation of 2-(p-isobutylphenyl)propionyl chloride, which is then reacted with appropriate amines to form the desired imidazoline derivative. The reaction conditions often include the use of solvents like benzene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Benzene, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for investigating biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(p-Isobutylphenyl)propionyl chloride: A precursor in the synthesis of the target compound.

    2-(4-Isobutylphenyl)propionic acid: Known for its anti-inflammatory properties and used in the synthesis of various derivatives.

Uniqueness

2-(2-(p-Isobutylphenyl)propylamino)-2-imidazoline hemisulfate hemihydrate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazoline ring and isobutylphenyl group make it particularly versatile in various research applications.

Properties

CAS No.

120570-61-8

Molecular Formula

C32H52N6O4S

Molecular Weight

616.9 g/mol

IUPAC Name

N-[2-[4-(2-methylpropyl)phenyl]propyl]-4,5-dihydro-1H-imidazol-2-amine;sulfuric acid

InChI

InChI=1S/2C16H25N3.H2O4S/c2*1-12(2)10-14-4-6-15(7-5-14)13(3)11-19-16-17-8-9-18-16;1-5(2,3)4/h2*4-7,12-13H,8-11H2,1-3H3,(H2,17,18,19);(H2,1,2,3,4)

InChI Key

GYVMDIGLMDOHGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)CNC2=NCCN2.CC(C)CC1=CC=C(C=C1)C(C)CNC2=NCCN2.OS(=O)(=O)O

Origin of Product

United States

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